Nirogacestat Gamma Secretase Inhibitory Potency: Cell-Free IC50 Value and Comparative Benchmarking
Nirogacestat inhibits gamma secretase with an IC50 of 6.2 nM in cell-free assays . Comparative benchmarking against DAPT (GSI-IX), a widely used research tool compound and prototypical gamma secretase inhibitor, reveals that Nirogacestat is approximately 18.5-fold more potent than DAPT, which exhibits an IC50 of 115 nM for total Aβ and 200 nM for Aβ42 . Additional whole-cell assays report Nirogacestat IC50 values of 1.2 nM to 1.3 nM [1].
| Evidence Dimension | Gamma secretase inhibition IC50 (cell-free assay) |
|---|---|
| Target Compound Data | IC50 = 6.2 nM |
| Comparator Or Baseline | DAPT (GSI-IX): IC50 = 115 nM (total Aβ); 200 nM (Aβ42) |
| Quantified Difference | Approximately 18.5-fold more potent (6.2 nM vs 115 nM) |
| Conditions | Cell-free enzymatic assay; DAPT data from Aβ production assays in vitro |
Why This Matters
This quantitative potency advantage supports Nirogacestat's preferential selection in Notch pathway research applications where maximal target engagement at lower compound concentrations is critical.
- [1] IUPHAR/BPS Guide to Pharmacology. Nirogacestat Ligand Activity Charts (ChEMBL Data). Available from: https://www.guidetoimmunopharmacology.org/GRAC/LigandDisplayForward?ligandId=7746. Accessed 2026. View Source
